molecular formula C11H11FN2O2 B2898868 4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid CAS No. 876716-08-4

4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid

Cat. No. B2898868
CAS RN: 876716-08-4
M. Wt: 222.219
InChI Key: DNPLWCZFIHGTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid" is a related compound with a similar structure. It has a molecular weight of 208.19 . Another related compound is “4-{[(3S)-3-(5-Fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}benzoic acid” with a molecular weight of 339.363 Da .


Molecular Structure Analysis

The molecular structure of “3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid” is represented by the SMILES string OC(=O)CCc1nc2cc(F)ccc2[nH]1 . The InChI key for this compound is BKAQRRKGTFCGHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid” are as follows: it is a solid substance . The flash point is not applicable .

Safety and Hazards

The safety information for “3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid” indicates that it is a combustible solid . The flash point is not applicable .

properties

IUPAC Name

4-(6-fluoro-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLWCZFIHGTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-1H-benzoimidazol-2-yl)-butyric acid

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